Resveratrol-d4

Stable Isotope Labeling Isotopic Purity Analysis High-Resolution Mass Spectrometry

Resveratrol-d4 (CAS 1089051-56-8) is a tetradeuterated isotopologue of trans-resveratrol, purpose-designed as a stable isotope-labeled (SIL) internal standard for GC-MS and LC-MS/MS bioanalysis. Its +4 Da mass shift and ≥99% isotopic purity enable precise isotope-dilution correction of matrix effects, recovery losses, and ionization variability—capabilities unlabeled resveratrol or structurally dissimilar surrogates cannot provide. Independently validated in plasma, tissue homogenates, botanical extracts, and wine, this IS ensures regulatory-compliant quantitation from nanomolar to clinical ranges. Procure Resveratrol-d4 to eliminate co-elution ambiguity and achieve superior intra-/inter-assay precision in your most demanding quantitative workflows.

Molecular Formula C14H12O3
Molecular Weight 232.27 g/mol
Cat. No. B592770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResveratrol-d4
Synonyms(E)-Resveratrol-d4
Molecular FormulaC14H12O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D
InChIKeyLUKBXSAWLPMMSZ-RRQWMZAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resveratrol-d4: A High-Purity Deuterated Internal Standard for Precise LC-MS Quantitation of trans-Resveratrol


Resveratrol-d4 (CAS 1089051-56-8) is a stable isotopologue of the natural stilbenoid trans-resveratrol, incorporating four deuterium atoms at positions 2, 3, 5, and 6 of the aromatic ring . Supplied with a certified isotopic purity of ≥99% deuterated forms (d1-d4) and chemical purity typically exceeding 99%, this tetradeuterated compound is purpose-designed as an internal standard (IS) for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . Its near-identical physicochemical behavior to the unlabeled analyte, coupled with a distinct +4 Da mass shift, enables accurate isotope-dilution correction of matrix effects, recovery losses, and ionization variability that plague quantitative bioanalysis of resveratrol in complex biological matrices [1].

Why Unlabeled Resveratrol or Alternative Internal Standards Cannot Substitate Resveratrol-d4 for Quantitative Bioanalysis


Substituting Resveratrol-d4 with unlabeled resveratrol as a surrogate internal standard or employing structurally dissimilar analogs fundamentally compromises quantitative accuracy in biological matrices. Unlabeled resveratrol co-elutes exactly with the target analyte, making chromatographic resolution and independent MS quantitation impossible in single-quadrupole or MRM-based workflows [1]. Structurally unrelated IS candidates, such as carbamazepine or 4-hydroxybenzophenone, exhibit differential extraction recoveries and divergent ionization responses due to matrix-induced suppression or enhancement effects that vary substantially between analytes of distinct chemical classes [2]. The stable isotope-labeled (SIL) approach using Resveratrol-d4 corrects for these matrix effects by maintaining a constant analyte-to-IS ratio throughout sample preparation, chromatography, and electrospray ionization, thereby delivering superior intra- and inter-assay precision in complex samples including plasma, urine, and tissue homogenates [3].

Quantitative Evidence for Resveratrol-d4: Isotopic Purity, Analytical Validation, and Synthesis Characterization


Isotopic Purity Certification of Resveratrol-d4: d4 Abundance at 96% by HRMS

In a dedicated synthetic and characterization study, trans-resveratrol-d4 was produced via a six-step synthetic route starting from phenol-d6 and its isotopic distribution was quantitatively determined by high-resolution mass spectrometry (HRMS). The final product contained 96% d4 species and 4% d3 species [1]. This level of isotopic enrichment ensures that the +4 Da mass shift is cleanly resolved from the unlabeled analyte (M0), minimizing isotopic cross-talk that would otherwise reduce the effective linear dynamic range of quantitative assays. Commercial specifications for Resveratrol-d4 further confirm purity at ≥99% deuterated forms (d1-d4) with chemical purity at 99.36% .

Stable Isotope Labeling Isotopic Purity Analysis High-Resolution Mass Spectrometry

LC-MS/MS Assay Validation Using Resveratrol-d4 as Internal Standard: Nanomolar Sensitivity and Matrix Correction

A validated UPLC-MS/MS method employing stable deuterium-labeled resveratrol (including Resveratrol-d4) as internal standards was developed for simultaneous quantification of trans-resveratrol and its sulfate/glucuronide metabolites in rat tissues [1]. The isotope-dilution approach corrected for matrix effects inherent to complex biological systems and enabled accurate quantification at the nanomolar range. In contrast, prior HPLC-UV methods for resveratrol quantitation in human plasma and urine required a 1 g oral dose to achieve detectable plasma levels, highlighting the sensitivity gap between isotope-dilution MS methods and conventional UV detection [2].

LC-MS/MS Bioanalysis Pharmacokinetics Isotope-Dilution Mass Spectrometry

Chemical Purity and Storage Stability Specifications of Resveratrol-d4

Commercial Resveratrol-d4 is supplied with batch-specific certificates of analysis documenting chemical purity. One supplier specification lists 99.36% purity, determined via HPLC or equivalent validated analytical method . Another specifies ≥99% purity with explicit solubility data: DMF >100 mg/mL, DMSO >50 mg/mL, Ethanol >50 mg/mL, and PBS (pH 7.2) <100 μg/mL . Storage at -20°C is specified, with one vendor confirming 3-year powder stability under these conditions .

Analytical Reference Standards Quality Control Stability Testing

Position-Specific Deuterium Labeling for Optimal Chromatographic Co-Elution and MS Distinction

Resveratrol-d4 contains four deuterium atoms specifically positioned at the 2, 3, 5, and 6 positions of the aromatic ring, as confirmed by structural characterization . This labeling pattern produces a +4 Da mass shift from the unlabeled parent (m/z 228 to m/z 232 for the neutral molecule), providing sufficient mass separation to avoid significant isotopic overlap with the M0 analyte while maintaining near-identical reversed-phase chromatographic retention. In contrast, alternative internal standards with fewer deuterium atoms (e.g., d2-labeled resveratrol) may exhibit insufficient mass separation, leading to isotopic cross-contribution that compromises the lower limit of quantitation (LLOQ) in MRM assays.

Stable Isotope Labeling LC-MS Method Development Internal Standard Selection

Optimal Research and Industrial Use Cases for Resveratrol-d4 Based on Validated Analytical Performance


Preclinical Pharmacokinetic and Tissue Distribution Studies of trans-Resveratrol

Resveratrol-d4 is the preferred internal standard for UPLC-MS/MS quantification of trans-resveratrol and its conjugated metabolites in animal tissues following intravenous or oral administration. As validated in rat studies, the isotope-dilution approach using deuterated resveratrol IS corrects for tissue-specific matrix effects and enables nanomolar-range detection in kidney, liver, heart, and brain homogenates [1]. The method supports accurate determination of tissue-to-plasma distribution ratios, a critical parameter for understanding target organ exposure in preclinical development of resveratrol-based therapeutics.

Clinical Bioanalysis of Resveratrol in Human Plasma and Urine for Pharmacokinetic Studies

For human pharmacokinetic trials requiring sensitive and precise quantification of resveratrol and its phase II conjugates, Resveratrol-d4 provides the matrix-matched isotope-dilution correction essential for regulatory-compliant bioanalysis. The validated UPLC-MS/MS method employing deuterated internal standards enables reliable quantification at clinically relevant concentrations, overcoming the sensitivity limitations of earlier HPLC-UV methods that required gram-level oral dosing to achieve detectable plasma levels [2]. This facilitates dose-ranging studies and metabolite profiling under physiologically relevant conditions.

Quality Control and Content Assignment of Resveratrol in Dietary Supplements and Herbal Products

Resveratrol-d4 serves as a definitive internal standard for LC-MS/MS quantitation of trans-resveratrol in complex botanical matrices, including grape extracts, Polygonum cuspidatum root powders, and finished dietary supplement formulations. The isotope-dilution approach minimizes matrix-induced ion suppression that commonly affects electrospray ionization of polyphenols in plant-derived samples, ensuring accurate label-claim verification and batch-to-batch consistency assessment .

Method Development and Validation for Resveratrol Quantitation in Food and Beverage Matrices

The high isotopic purity (96% d4 abundance) and documented solubility characteristics of Resveratrol-d4 in ethanol (>50 mg/mL) and aqueous buffers make it suitable for developing isotope-dilution assays targeting resveratrol in wine, grape juice, and other polyphenol-rich beverages. The labeled product is stable and suitable for use as an internal standard for quantitative determination of resveratrol in food samples by isotope dilution techniques [3].

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